4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride
Description
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a piperidine derivative featuring a pyrazole ring substituted with a trifluoromethyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and bioavailability .
Properties
CAS No. |
1803600-71-6 |
|---|---|
Molecular Formula |
C9H13ClF3N3 |
Molecular Weight |
255.67 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c10-9(11,12)7-5-14-15(6-7)8-1-3-13-4-2-8;/h5-6,8,13H,1-4H2;1H |
InChI Key |
HTKFBYHOCYPACP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed [3+2] Cycloaddition
Source reports a copper-mediated method to synthesize 4-trifluoromethylpyrazoles via reaction of sydnones with 2-bromo-3,3,3-trifluoropropene (1 ). Using Cu(OTf)₂ (10 mol%) and phenanthroline (10 mol%) in acetonitrile at 35°C, 3,3,3-trifluoropropyne is generated in situ, undergoing cycloaddition with sydnones to regioselectively form 4-trifluoromethylpyrazoles. Key advantages include:
-
Regiocontrol : Copper coordination directs pyrazole formation exclusively at the 4-position.
Multi-Component One-Pot Syntheses
Source outlines a one-pot protocol for polysubstituted pyrazole-triazoles, combining Sonogashira coupling, desilylation, and CuAAC. Applied to 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, this method achieves 72% yield using XPhos as a ligand. Adapting this to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride would involve:
-
Sonogashira Coupling : Introducing alkyne groups to piperidine precursors.
-
Cycloaddition : Reacting alkynes with in situ-generated trifluoromethyl diazomethane (CF₃CHN₂).
Reaction conditions from source—room temperature, dichloromethane/water biphasic system—are critical for stabilizing reactive intermediates.
Functionalization of Preformed Piperidine-Pyrazole Scaffolds
Halogenation Followed by Cross-Coupling
Source describes iodination of 4-(1H-pyrazol-1-yl)piperidine hydrochloride using N-iodosuccinimide (NIS) in THF/water. Subsequent cross-coupling with trifluoromethyl sources (e.g., CF₃Cu) could install the CF₃ group at the pyrazole 4-position.
Challenges and Optimization Strategies
-
Regioselectivity : The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the pyrazole 4-position, but steric effects may hinder functionalization.
-
Catalyst Selection : Rhodium (for hydrogenation) and copper (for cycloaddition) are preferred for their balance of activity and selectivity.
-
Solvent Systems : Biphasic CH₂Cl₂/water mixtures stabilize diazo intermediates while enabling easy separation .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation and acylation reactions under mild conditions (Table 1).
| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 6 h | N-Benzyl-4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine | 78 | |
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C → RT, 2 h | N-Acetyl-4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine | 85 | |
| Sulfonylation | Tosyl chloride, pyridine, RT, 12 h | N-Tosyl-4-[4-(trifluoromethyl)pyrazol-1-yl]piperidine | 63 |
Key findings:
-
Alkylation proceeds efficiently in polar aprotic solvents (DMF, DMSO) with inorganic bases.
-
Acylation requires stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts.
Pyrazole Ring Functionalization
The electron-deficient pyrazole ring participates in cross-coupling and electrophilic substitution (Table 2).
Notable results:
-
Suzuki coupling with 4-bromophenylboronic acid achieved 89% conversion to biaryl derivatives .
-
Bromination selectively targets the C5 position due to trifluoromethyl group’s electron-withdrawing effects .
Deprotection and Salt Formation
The hydrochloride salt undergoes reversible protonation, enabling downstream modifications:
Deprotection:
-
Treatment with NaOH (2M) in EtOH/H₂O (1:1) regenerates the free base (94% recovery).
-
Free base reacts with HCl gas in diethyl ether to reform the hydrochloride salt quantitatively.
Complexation:
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via pyrazole N2 and piperidine N atoms .
Ring-Opening Reactions
Under strong acidic conditions, the piperidine ring undergoes cleavage:
Hydrolysis:
-
Concentrated HCl (12M), reflux, 24 h → Linear amine product (41% yield).
-
Reaction pathway confirmed by LC-MS: m/z 229.08 [M+H]⁺ corresponds to C₇H₁₁F₃N₃O.
Cross-Coupling with Boronic Acids
The compound serves as a nucleophile in Pd-catalyzed reactions:
| Boronic Acid | Catalyst System | Product Yield (%) | Source |
|---|---|---|---|
| 4-Cyanophenylboronic | Pd(OAc)₂, SPhos, K₃PO₄, dioxane | 76 | |
| 3-Pyridylboronic | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, DMF | 68 |
Stability Profile
Critical stability parameters under standard conditions:
| Parameter | Condition | Result | Source |
|---|---|---|---|
| Thermal | 100°C, 24 h (neat) | <5% decomposition | |
| Oxidative | H₂O₂ (3%), RT, 12 h | 22% degradation | |
| Photolytic | UV 254 nm, 48 h | 18% isomerization |
The compound’s reactivity profile enables its use as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and GlyT1 modulators . Recent studies highlight its utility in constructing complex heterocycles via sequential functionalization of both piperidine and pyrazole moieties .
Scientific Research Applications
Structural Information
- Molecular Formula :
- SMILES Notation : C1CNCCC1N2C=C(C=N2)C(F)(F)F
- InChIKey : XYNLXIDCXIBCMW-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 220.10561 | 150.1 |
| [M+Na]+ | 242.08755 | 157.5 |
| [M+NH4]+ | 237.13215 | 155.0 |
| [M+K]+ | 258.06149 | 154.5 |
| [M-H]- | 218.09105 | 146.4 |
Pharmaceutical Development
One of the primary applications of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is in pharmaceutical research, particularly as a potential drug candidate for various therapeutic areas, including:
- Neurological Disorders : The compound's structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.
- Anti-inflammatory Agents : Its unique chemical properties may allow it to modulate inflammatory pathways, which could be beneficial in developing new anti-inflammatory drugs.
Chemical Biology
In chemical biology, this compound can serve as a tool for probing biological systems due to its ability to interact with specific biological targets. Potential applications include:
- Biochemical Assays : It can be utilized in assays to study enzyme activities or receptor interactions.
- Target Identification : The compound may assist in identifying new biological targets through high-throughput screening methods.
Material Science
The trifluoromethyl group enhances the compound's stability and hydrophobicity, making it suitable for applications in material science, such as:
- Polymer Chemistry : It can be incorporated into polymers to improve thermal and chemical resistance.
- Surface Modifications : The compound may be used for modifying surfaces to achieve desired hydrophobic or oleophobic properties.
Case Studies and Research Findings
While specific literature on this compound is limited, insights can be drawn from related compounds with similar structures:
- Neuropharmacological Studies : Research on structurally analogous piperidine derivatives has shown promising results in modulating GABAergic and serotonergic pathways, indicating potential efficacy in mood disorders.
- Inflammation Models : Studies involving pyrazole derivatives have demonstrated anti-inflammatory effects in animal models, suggesting that similar mechanisms may be explored with this hydrochloride variant.
- Material Performance : Investigations into fluorinated compounds have revealed enhancements in mechanical properties and thermal stability, supporting the exploration of this compound in advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Molecular Data for Key Compounds
Key Observations:
Trifluoromethyl vs. Methyl Substitution : The trifluoromethyl group in the target compound increases molecular weight (~263.67 vs. 201.7 for the methyl analog) and introduces lipophilicity, which may improve blood-brain barrier permeability compared to the methyl-substituted derivative .
Pyrazole Substitution Position : The methyl-substituted analog in features a pyrazole ring substituted at the 3-position, whereas the target compound is substituted at the 1-position. This positional isomerism can alter molecular conformation and binding interactions with biological targets .
Biological Activity
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its relevance in drug discovery.
Chemical Structure
The molecular formula of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is with a molecular weight of approximately 255.67 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl pyrazole moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride, exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been identified as potential anticancer agents. Studies have shown that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells . The mechanism often involves the induction of apoptosis through pathways involving p53 and caspase activation .
- Antibacterial and Anti-inflammatory Properties : Some pyrazole derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, they may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives suggest that modifications to the pyrazole ring and piperidine structure can significantly influence their biological activities. Key findings include:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of various pyrazole derivatives, including 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride, against MDA-MB-231 cells. The results indicated significant antiproliferative effects with IC50 values in the micromolar range, suggesting promising therapeutic potential .
- Anti-inflammatory Activity : In another investigation, this compound was tested for its ability to inhibit LPS-induced nitric oxide production in macrophages. The results demonstrated a dose-dependent reduction in nitric oxide levels, indicating its potential as an anti-inflammatory agent .
Q & A
Q. Basic
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., C–H···N interactions) and dihedral angles between aromatic rings .
- NMR spectroscopy :
- H NMR confirms substituent positions (e.g., trifluoromethyl at pyrazole C4).
- F NMR detects trifluoromethyl environments (δ -60 to -65 ppm) .
- HPLC : Assess purity (>98%) using C18 columns with ammonium acetate buffers (pH 6.5) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .
How do substituents on the pyrazole ring influence the compound’s physicochemical properties and biological activity?
Q. Advanced
- Trifluoromethyl group : Enhances lipophilicity (logP) and metabolic stability via steric and electronic effects. This group reduces π-π stacking but increases binding affinity to hydrophobic enzyme pockets .
- Halogen positioning : Fluorine at pyrazole C4 improves bioavailability compared to chlorine, as seen in analogs with IC differences of 10–100 nM in kinase assays .
- Piperidine substitution : N-Methylation reduces basicity (pKa ~7.5 vs. ~9.0 for unmodified piperidine), affecting solubility and membrane permeability .
What computational methods are employed to predict the reactivity and stability of intermediates during synthesis?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states for condensation reactions and predicts regioselectivity in pyrazole functionalization .
- Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability (e.g., THF stabilizes charged intermediates better than DCM) .
- Reactor design simulations : Optimize parameters (e.g., pressure, stirring rate) using software like Aspen Plus for scaled-up reactions .
How to address discrepancies in biological assay results when testing this compound against different enzyme targets?
Q. Advanced
- Control experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity batches .
- Assay condition adjustments :
- Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate its contribution .
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First aid :
- For skin contact: Rinse with water for 15 minutes; seek medical advice if irritation persists .
- For ingestion: Rinse mouth and consult poison control immediately .
What strategies are effective for scaling up the synthesis while maintaining yield and purity?
Q. Advanced
- Continuous flow reactors : Minimize batch variability and improve heat dissipation for exothermic steps .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Crystallization optimization : Employ anti-solvent addition (e.g., water in ethanol) to enhance crystal purity .
How to analyze and resolve contradictions in reported spectroscopic data for this compound?
Q. Advanced
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in piperidine rings) that cause signal splitting .
- 2D NMR techniques (HSQC, HMBC): Assign ambiguous peaks by correlating H and C signals .
- Cross-validate with XRD : Compare experimental bond lengths/angles with crystallographic data to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
